6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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Overview
Description
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a chloro substituent and a tetrahydroindole ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPARP-1 and CDK2 receptors, which play crucial roles in DNA repair and cell cycle regulation, respectively.
Mode of Action
Compounds with similar structures have been found to inhibitPARP-1 , a protein involved in DNA repair, and CDK2 , a protein involved in cell cycle regulation. These inhibitors compromise the DNA repair mechanism and alter cell cycle progression, leading to genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been found to affect theDNA repair and cell cycle regulation pathways . Inhibition of these pathways can lead to genomic dysfunction and cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Action Environment
The degree of lipophilicity of similar compounds, which reflects their affinity for a lipid environment, allows them to diffuse easily into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with cyclohexanone in the presence of a suitable acid catalyst to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted pyridoindoles, quinoline derivatives, and dihydroindole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]-indole: Lacks the chloro substituent but shares a similar core structure.
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole: Contains a bromo substituent instead of a chloro group.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]-indole-7-carboxylic acid: Features a carboxylic acid group at the 7-position.
Uniqueness
The presence of the chloro substituent in 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZMXLDUKSIOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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